molecular formula C10H12 B074645 (Z)-1-Phenyl-1-butene CAS No. 1560-09-4

(Z)-1-Phenyl-1-butene

Cat. No. B074645
CAS RN: 1560-09-4
M. Wt: 132.2 g/mol
InChI Key: MPMBRWOOISTHJV-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-Phenyl-1-butene is a chemical compound that belongs to the class of organic compounds known as alkenes. It is also known as alpha-phenylbutene or 1-phenylbutene. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors in the human body.

Scientific Research Applications

(Z)-1-Phenyl-1-butene has been widely used in scientific research due to its ability to act as a ligand for various receptors in the human body. It has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. (Z)-1-Phenyl-1-butene has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. These properties make (Z)-1-Phenyl-1-butene a valuable tool for studying the physiological and biochemical effects of these receptors.

Mechanism Of Action

The mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood. However, it is believed to act as a modulator of the cannabinoid and sigma-1 receptors. By binding to these receptors, (Z)-1-Phenyl-1-butene may alter their activity and downstream signaling pathways, resulting in various physiological and biochemical effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Z)-1-Phenyl-1-butene are still being studied. However, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. These effects are believed to be mediated by the activation of the cannabinoid and sigma-1 receptors.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-1-Phenyl-1-butene in lab experiments are its ability to act as a ligand for the cannabinoid and sigma-1 receptors and its unique chemical properties. However, its limitations include its high cost and limited availability. Additionally, the mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving (Z)-1-Phenyl-1-butene. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to study its effects on other receptors and biological systems. Additionally, (Z)-1-Phenyl-1-butene could be used as a lead compound for the development of new drugs targeting the cannabinoid and sigma-1 receptors.

Synthesis Methods

(Z)-1-Phenyl-1-butene is synthesized from 1-phenyl-1-butanone through a process called the Wittig reaction. In this reaction, 1-phenyl-1-butanone is treated with a phosphonium ylide, which results in the formation of (Z)-1-Phenyl-1-butene. This reaction is commonly used in organic chemistry to synthesize alkenes from ketones.

properties

CAS RN

1560-09-4

Product Name

(Z)-1-Phenyl-1-butene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

[(Z)-but-1-enyl]benzene

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3-

InChI Key

MPMBRWOOISTHJV-CLTKARDFSA-N

Isomeric SMILES

CC/C=C\C1=CC=CC=C1

SMILES

CCC=CC1=CC=CC=C1

Canonical SMILES

CCC=CC1=CC=CC=C1

Origin of Product

United States

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